molecular formula C10H7BrClNS B8553292 2-(Bromomethyl)-4-(4-chlorophenyl)thiazole

2-(Bromomethyl)-4-(4-chlorophenyl)thiazole

Cat. No.: B8553292
M. Wt: 288.59 g/mol
InChI Key: IFWDKNKIRKBNSL-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(4-chlorophenyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromomethyl group and a 4-chloro-phenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-(4-chlorophenyl)thiazole typically involves the bromomethylation of a thiazole precursor. One common method includes the reaction of 4-(4-chloro-phenyl)-thiazole with bromomethylating agents such as dibromomethane in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete bromomethylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-(4-chlorophenyl)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of a methyl group.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-(Bromomethyl)-4-(4-chlorophenyl)thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-(4-chlorophenyl)thiazole involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the bromomethyl group, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromomethyl-4-phenyl-thiazole: Similar structure but lacks the 4-chloro substituent on the phenyl ring.

    4-(4-Chloro-phenyl)-thiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    2-Methyl-4-(4-chloro-phenyl)-thiazole: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity.

Uniqueness

2-(Bromomethyl)-4-(4-chlorophenyl)thiazole is unique due to the combination of the bromomethyl and 4-chloro-phenyl groups, which confer specific reactivity and potential for diverse applications. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for fine-tuning of its chemical properties and reactivity.

Properties

Molecular Formula

C10H7BrClNS

Molecular Weight

288.59 g/mol

IUPAC Name

2-(bromomethyl)-4-(4-chlorophenyl)-1,3-thiazole

InChI

InChI=1S/C10H7BrClNS/c11-5-10-13-9(6-14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2

InChI Key

IFWDKNKIRKBNSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CBr)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of [4-(4-Chloro-phenyl)-thiazol-2-yl]-methanol (0.80 g, 3.55 mmol) in 10 ml of toluene was added PBr3 (0.51 ml, 5.33 mmol) and the reaction mixture was heated at 120° C. for 20 min under nitrogen atmosphere. After the completion of the reaction mixture (TLC monitoring), water (25 mL) was added and extracted with ethyl acetate (3×50 mL). The combined organics was washed with water, brine, dried (Na2SO4), filtered and concentrated to get the desired product (0.17 g, 17%). The corresponding cyano derivative was also prepared by the same general method.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
17%

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